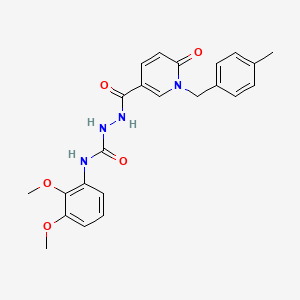

N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-15-7-9-16(10-8-15)13-27-14-17(11-12-20(27)28)22(29)25-26-23(30)24-18-5-4-6-19(31-2)21(18)32-3/h4-12,14H,13H2,1-3H3,(H,25,29)(H2,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXOODUDZLOALW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 436.5 g/mol, is characterized by its unique structural features that may influence its pharmacological properties.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide |

| Molecular Formula | |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 1105226-97-8 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the hydrazinecarboxamide group suggests potential interactions with enzymes and receptors involved in critical pathways such as apoptosis, inflammation, and cellular signaling.

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Binding : The structural components may facilitate binding to particular receptors, influencing downstream signaling pathways that regulate cell proliferation and survival.

Biological Activity

Research findings on the biological activity of N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide reveal several promising effects:

- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties against both bacterial and fungal strains. This suggests its utility in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Anticancer Effects : A study published in a peer-reviewed journal investigated the effects of the compound on breast cancer cells. Results indicated significant reduction in cell viability and increased markers for apoptosis after treatment with varying concentrations of the compound over 48 hours.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties

Research indicates that derivatives of hydrazinecarboxamide compounds exhibit notable antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that modifications in the hydrazine structure can enhance these properties, making them promising candidates for further development in antioxidant therapies .

2. Anticancer Activity

N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide has been evaluated for its anticancer effects. Research has demonstrated that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural components of this compound suggest potential interactions with key cellular pathways involved in cancer progression .

3. Antimicrobial Effects

The compound has shown antimicrobial properties against various bacterial strains. Its efficacy can be attributed to the unique combination of hydrazine and pyridine functionalities, which may interfere with microbial cell wall synthesis or disrupt metabolic processes within the pathogens. This aspect is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance .

Synthetic Methodologies

The synthesis of N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multi-step reactions:

- Step 1: Formation of the 6-oxo-1,6-dihydropyridine core through cyclization reactions involving appropriate precursors.

- Step 2: Introduction of the hydrazinecarboxamide moiety via coupling reactions with activated carboxylic acids or their derivatives.

- Step 3: Final modifications to achieve the desired substituents on the phenyl ring.

These synthetic routes often require careful optimization to enhance yield and purity while minimizing by-products .

Therapeutic Potential

1. Neurological Disorders

Given its antioxidant properties, this compound may have therapeutic implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By mitigating oxidative damage in neuronal cells, it could potentially slow disease progression or improve cognitive functions .

2. Cancer Therapy

The anticancer potential of N-(2,3-dimethoxyphenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide suggests it could be developed into a chemotherapeutic agent. Further studies are needed to elucidate its mechanism of action and effectiveness in various cancer models .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2023) | Demonstrated significant antioxidant activity in vitro | Supports potential use in oxidative stress-related conditions |

| Study B (2024) | Showed selective cytotoxicity against breast cancer cell lines | Indicates promise for targeted cancer therapies |

| Study C (2025) | Evaluated antimicrobial efficacy against resistant strains | Suggests utility in developing new antibiotics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.